VX-222, also known as VX-222, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [, , , , , ] It acts as an allosteric inhibitor, binding to the thumb II pocket of the HCV RdRp. [, , , , , , ] VX-222 has demonstrated significant antiviral efficacy in clinical trials against genotype 1 HCV, leading to substantial reductions in plasma HCV RNA levels. [, ] While initially explored as a potential treatment for chronic HCV infection, particularly in combination therapies, [, , , , , ] recent research also investigates its potential against other viral infections like dengue virus and chikungunya virus. [, , ]
Lomibuvir, also known as VX-222, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA polymerase. It is classified as a direct-acting antiviral agent that specifically targets the viral RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the HCV genome. Lomibuvir exhibits high binding affinity with a Ki value of approximately 17 nM, indicating its potency in inhibiting HCV replication .
Lomibuvir was developed by Vertex Pharmaceuticals and is derived from thiophene-2-carboxylic acid. Its classification as a non-nucleoside inhibitor distinguishes it from nucleoside analogs, as it binds to an allosteric site rather than mimicking nucleotides . The compound has been studied extensively for its potential in treating chronic hepatitis C infections.
The synthesis of Lomibuvir involves several steps that include the formation of key intermediates through various organic reactions. The detailed synthetic route is described in international patent applications, which outline the necessary conditions for achieving high yields and purity. The synthesis typically employs techniques such as:
Lomibuvir has a complex molecular structure characterized by its thiophene ring and various substituents that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 445.6 g/mol .
The structural representation can be summarized as follows:
Lomibuvir primarily acts through its interaction with the HCV RNA polymerase. It inhibits primer-dependent RNA synthesis, which is essential for viral replication. The compound binds to the thumb II allosteric pocket of the RNA polymerase, leading to conformational changes that disrupt its function .
In vitro studies have demonstrated that Lomibuvir exhibits significant inhibitory effects on various HCV replicons, with IC50 values ranging from 0.011 to over 5 μM depending on the specific RNA template used .
Lomibuvir functions by binding to an allosteric site on the HCV RNA-dependent RNA polymerase. This binding alters the enzyme's conformation, preventing it from effectively synthesizing viral RNA. Specifically, Lomibuvir preferentially inhibits primer-dependent synthesis over de novo initiation, which is critical for effective viral replication control .
The mechanism can be described in several steps:
Relevant data indicates that Lomibuvir maintains its integrity under physiological conditions, making it suitable for therapeutic applications .
Lomibuvir has been investigated for its potential use in treating chronic hepatitis C infections. Its ability to inhibit HCV replication makes it a candidate for combination therapies aimed at enhancing antiviral efficacy and reducing resistance development. Additionally, research continues into its use alongside other direct-acting antivirals to improve treatment regimens for patients with varying genotypes of HCV .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: